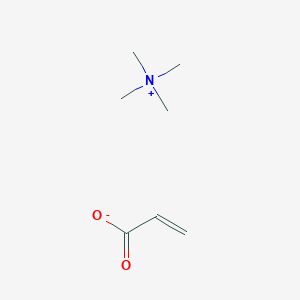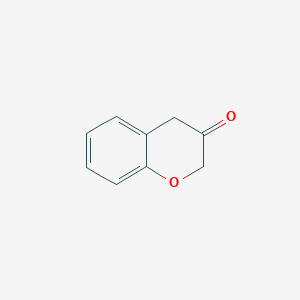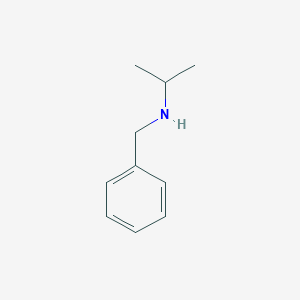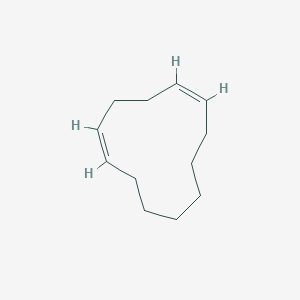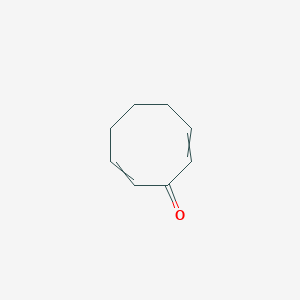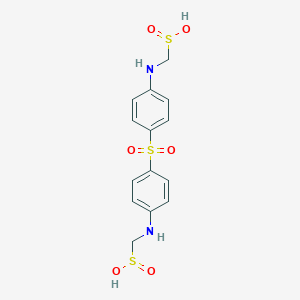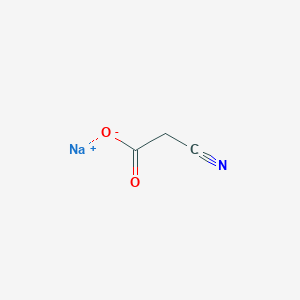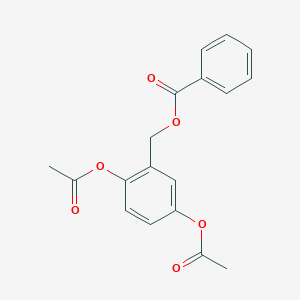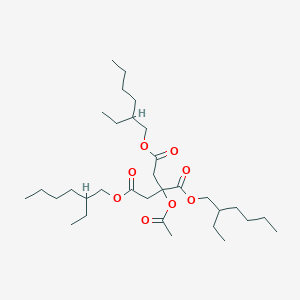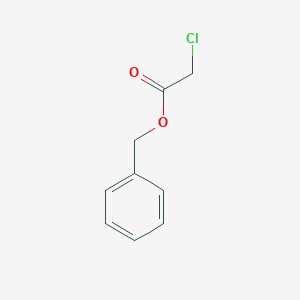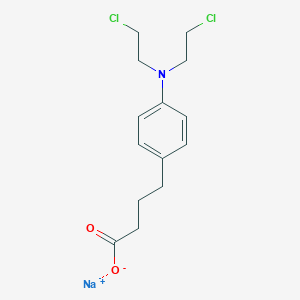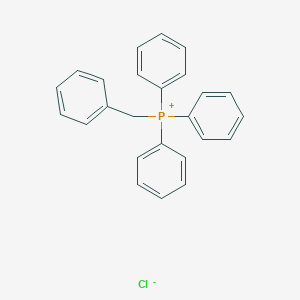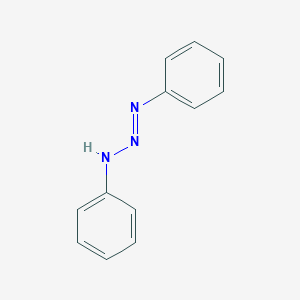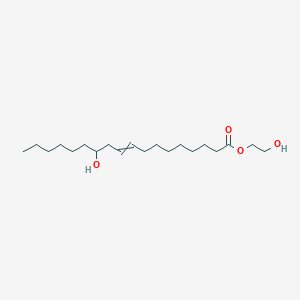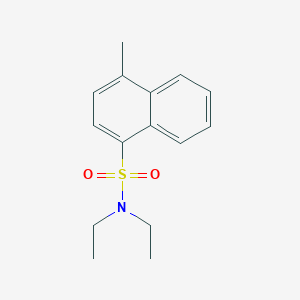
1-Naphthalenesulfonamide, N,N-diethyl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenesulfonamide, N,N-diethyl-4-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NEDM and is a member of the sulfonamide family of compounds. NEDM has been shown to have a wide range of potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of NEDM is not fully understood. However, it is thought that this compound may act as a competitive inhibitor of certain enzymes. This inhibition may lead to changes in cellular metabolism and function.
Efectos Bioquímicos Y Fisiológicos
NEDM has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that NEDM can inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. In vivo studies have shown that NEDM can reduce blood pressure and inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NEDM in lab experiments is its versatility. This compound can be used in a wide range of applications, including biochemistry, pharmacology, and materials science. Additionally, the synthesis of NEDM is relatively straightforward and can be completed using standard laboratory techniques.
However, there are also some limitations to using NEDM in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. Additionally, the effects of NEDM on human health are not well-established, and more research is needed to fully understand the potential risks associated with this compound.
Direcciones Futuras
There are many potential future directions for research on NEDM. One area of research that could be explored is the development of new materials using NEDM. This compound has been shown to have unique properties that could be exploited in the development of new materials with specific properties.
Another area of research that could be explored is the use of NEDM in drug delivery. This compound has been shown to have potential as a drug delivery agent, and more research is needed to fully understand its potential in this area.
Finally, more research is needed to fully understand the mechanism of action of NEDM. This could lead to the development of new drugs and therapies that target specific enzymes and cellular pathways.
Métodos De Síntesis
The synthesis of NEDM involves the reaction of 1-naphthalenesulfonyl chloride with diethylamine and methyl magnesium bromide. This reaction results in the formation of NEDM as a white crystalline solid. The synthesis of NEDM is relatively straightforward and can be completed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
NEDM has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, NEDM has been used as a fluorescent probe for the detection of protein-protein interactions. In pharmacology, NEDM has been studied for its potential use as a drug delivery agent. In materials science, NEDM has been investigated for its potential use in the development of new materials with unique properties.
Propiedades
Número CAS |
215610-69-8 |
|---|---|
Nombre del producto |
1-Naphthalenesulfonamide, N,N-diethyl-4-methyl- |
Fórmula molecular |
C15H19NO2S |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
N,N-diethyl-4-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H19NO2S/c1-4-16(5-2)19(17,18)15-11-10-12(3)13-8-6-7-9-14(13)15/h6-11H,4-5H2,1-3H3 |
Clave InChI |
SAOQMHPXUUZCOV-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)C |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



